molecular formula C8H11NO2S B12892361 (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

Cat. No.: B12892361
M. Wt: 185.25 g/mol
InChI Key: CXLFTVCWYKNFHE-DAXSKMNVSA-N
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Description

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amino ester with a cyanamide or guanidine derivative, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C8H11NO2S/c1-5(2)12-4-7-6(3)9-11-8(7)10/h4-5H,1-3H3/b7-4-

InChI Key

CXLFTVCWYKNFHE-DAXSKMNVSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\SC(C)C

Canonical SMILES

CC1=NOC(=O)C1=CSC(C)C

Origin of Product

United States

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